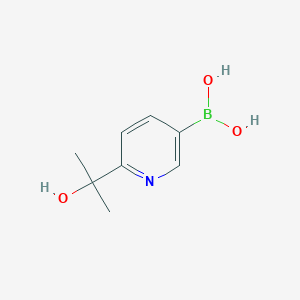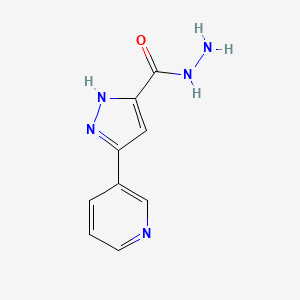
5-(吡啶-3-基)-1H-吡唑-3-甲酰肼
描述
5-(Pyridin-3-YL)-1H-pyrazole-3-carbohydrazide: is a heterocyclic compound that features both pyridine and pyrazole rings
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic structures. Its unique combination of pyridine and pyrazole rings makes it a valuable intermediate in organic synthesis .
Biology: In biological research, 5-(Pyridin-3-YL)-1H-pyrazole-3-carbohydrazide is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain kinases, which are crucial in cell signaling pathways .
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. Its ability to inhibit specific enzymes makes it a candidate for drug development .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific chemical properties, such as corrosion inhibitors and polymer additives .
作用机制
Target of Action
Similar compounds with a pyrazolo[3,4-d]pyrimidine scaffold have been reported to inhibit cyclin-dependent kinase 2 (cdk2), a protein that plays a crucial role in cell cycle regulation .
Mode of Action
For instance, pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit CDK2, thereby affecting cell cycle progression .
Biochemical Pathways
Related compounds have been found to affect the nicotine metabolism pathway in bacteria
Pharmacokinetics
The gi absorption score, which measures the amount of a molecule absorbed by the gut after oral administration, has been reported for similar compounds
Result of Action
Related compounds have shown cytotoxic activities against various cell lines, suggesting potential anti-cancer properties .
生化分析
Biochemical Properties
5-(Pyridin-3-YL)-1H-pyrazole-3-carbohydrazide plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and interactions with proteins. It has been observed to interact with enzymes such as cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs), which are essential for cell cycle regulation and signal transduction pathways . The compound’s interaction with these enzymes often results in the inhibition of their activity, thereby affecting downstream signaling pathways and cellular functions.
Cellular Effects
The effects of 5-(Pyridin-3-YL)-1H-pyrazole-3-carbohydrazide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to induce apoptosis in cancer cells by inhibiting CDK2 and disrupting the cell cycle . Additionally, it affects gene expression by altering the transcriptional activity of specific genes involved in cell proliferation and survival.
Molecular Mechanism
At the molecular level, 5-(Pyridin-3-YL)-1H-pyrazole-3-carbohydrazide exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as CDKs and RTKs, leading to their inhibition . This binding prevents the phosphorylation of downstream substrates, thereby disrupting signal transduction pathways. Furthermore, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, ultimately affecting cellular functions and processes.
Temporal Effects in Laboratory Settings
The temporal effects of 5-(Pyridin-3-YL)-1H-pyrazole-3-carbohydrazide in laboratory settings have been studied extensively. The compound exhibits stability under various conditions, although it may undergo degradation over time, particularly in the presence of light and oxygen . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
In animal models, the effects of 5-(Pyridin-3-YL)-1H-pyrazole-3-carbohydrazide vary with different dosages. Low doses of the compound have been found to inhibit tumor growth effectively, while higher doses may lead to toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse reactions.
Metabolic Pathways
5-(Pyridin-3-YL)-1H-pyrazole-3-carbohydrazide is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes result in the formation of various metabolites, which may have distinct biological activities and contribute to the overall effects of the compound.
Transport and Distribution
The transport and distribution of 5-(Pyridin-3-YL)-1H-pyrazole-3-carbohydrazide within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters, such as organic anion transporters (OATs) and ATP-binding cassette (ABC) transporters, which facilitate its uptake and efflux . Additionally, binding proteins within the cytoplasm and nucleus help in its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of 5-(Pyridin-3-YL)-1H-pyrazole-3-carbohydrazide is critical for its activity and function. The compound is predominantly localized in the cytoplasm and nucleus, where it interacts with target enzymes and regulatory proteins . Post-translational modifications, such as phosphorylation and ubiquitination, may influence its localization and stability, directing it to specific organelles or compartments within the cell.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Pyridin-3-YL)-1H-pyrazole-3-carbohydrazide typically involves the reaction of pyridine-3-carboxylic acid hydrazide with 3-pyridyl-1H-pyrazole-5-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the carbohydrazide linkage .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where halogenated derivatives can be formed using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
相似化合物的比较
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features but different biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its kinase inhibitory properties, similar to 5-(Pyridin-3-YL)-1H-pyrazole-3-carbohydrazide.
Uniqueness: 5-(Pyridin-3-YL)-1H-pyrazole-3-carbohydrazide is unique due to its specific combination of pyridine and pyrazole rings, which confer distinct chemical and biological properties.
属性
IUPAC Name |
3-pyridin-3-yl-1H-pyrazole-5-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O/c10-12-9(15)8-4-7(13-14-8)6-2-1-3-11-5-6/h1-5H,10H2,(H,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHULBWWFJFVPMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NNC(=C2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70705217 | |
| Record name | 3-(Pyridin-3-yl)-1H-pyrazole-5-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70705217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23424-35-3 | |
| Record name | 3-(Pyridin-3-yl)-1H-pyrazole-5-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70705217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


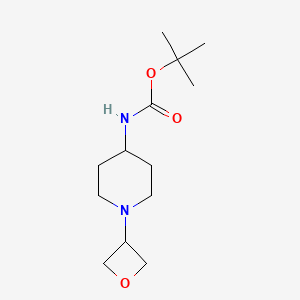
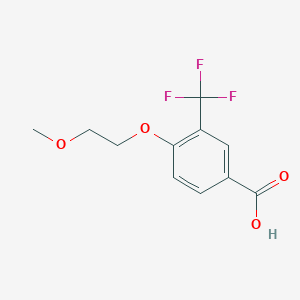
![3-Ethyl-octahydropyrrolo[1,2-a]piperazine](/img/structure/B1395954.png)
![4-Methyl-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1395955.png)
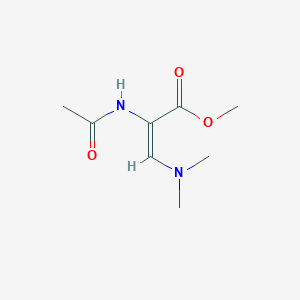



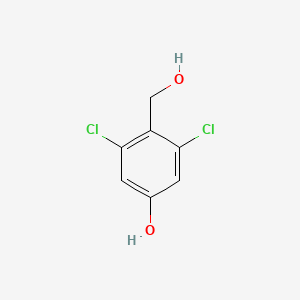
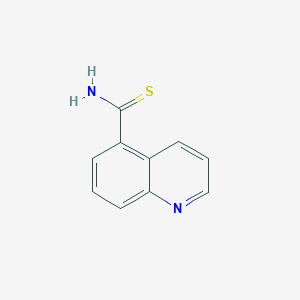


![5-(Trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B1395970.png)
